4-Fluorobenzylamine-13C6
Overview
Description
4-Fluorobenzylamine-13C6 is a labeled analog of 4-Fluorobenzylamine, where the benzene ring is substituted with a fluorine atom at the para position and six carbon atoms are replaced with carbon-13 isotopes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 4-Fluorobenzylamine involves the transition metal-assisted sodium borohydride reduction of 4-Fluorobenzonitrile. This method can be extended to borohydride exchange resin, enabling a viable option for automated syntheses .
Industrial Production Methods
Industrial production methods for 4-Fluorobenzylamine-13C6 are not extensively documented. the general approach involves the use of labeled precursors and isotopic exchange reactions to incorporate carbon-13 into the benzylamine structure .
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzylamine-13C6 undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amine group to a nitro or nitroso group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include various substituted benzylamines, nitrobenzylamines, and other functionalized derivatives .
Scientific Research Applications
4-Fluorobenzylamine-13C6 is used in a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme interactions and protein labeling.
Medicine: It is employed in the development of radiotracers for diagnostic imaging.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Fluorobenzylamine-13C6 involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a valuable tool in biochemical studies. The labeled carbon-13 atoms allow for detailed tracking and analysis using nuclear magnetic resonance (NMR) spectroscopy .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzylamine
- 4-Methylbenzylamine
- 4-Chlorobenzylamine
- 3-Fluorobenzylamine
- 2-Fluorobenzylamine
Uniqueness
4-Fluorobenzylamine-13C6 is unique due to the presence of the fluorine atom and the carbon-13 isotopes. These features enhance its utility in various research applications, particularly in imaging and spectroscopy. The compound’s labeled nature allows for precise tracking and analysis, distinguishing it from other similar benzylamines .
Properties
IUPAC Name |
(4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c8-7-3-1-6(5-9)2-4-7/h1-4H,5,9H2/i1+1,2+1,3+1,4+1,6+1,7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFVWLUQBAIPMJ-ZFJHNFROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.100 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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